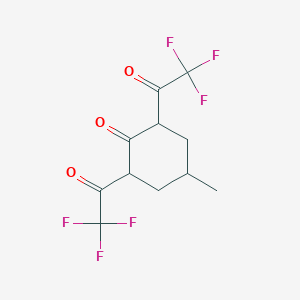![molecular formula C20H30N2O B13720146 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is a synthetic anabolic steroid derived from dihydrotestosterone. It is known for its ability to promote muscle growth and enhance physical performance. This compound is often used in the field of sports and bodybuilding due to its potent anabolic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves several steps. One common method starts with the precursor dihydrotestosterone. The process includes the formation of a pyrazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in research on androgen receptors and their role in muscle growth and development.
Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and hormone deficiencies.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mecanismo De Acción
The mechanism of action of 17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole involves binding to androgen receptors in muscle and bone tissues. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .
Comparación Con Compuestos Similares
Similar Compounds
Stanozolol: 17 beta-Hydroxy-17 alpha-methyl-5 alpha-androstano[3,2-c]pyrazole
Prostanozol: 5 alpha,17 beta-17-[(Tetrahydro-2H-pyran-2-yl)oxy]-2’H-androst-2-eno[3,2-c]pyrazole
Uniqueness
17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole is unique due to its specific structure, which provides a balance between anabolic and androgenic effects. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids .
Conclusion
This compound is a significant compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial production.
Propiedades
Fórmula molecular |
C20H30N2O |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(2S,13R,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13?,14-,15?,16?,18-,19-,20-/m0/s1 |
Clave InChI |
GZCJWTCFQKPYQN-RLTHVMGOSA-N |
SMILES isomérico |
C[C@]12CCC3[C@H](C1CC[C@@H]2O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
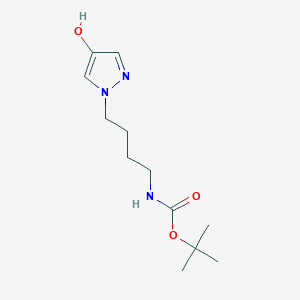
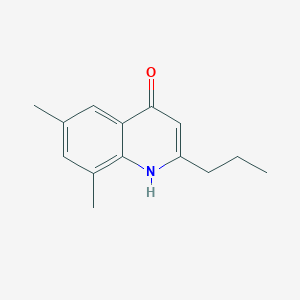
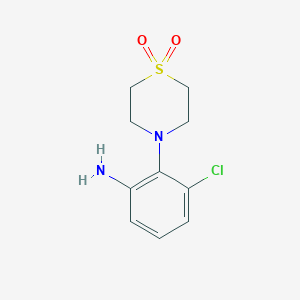

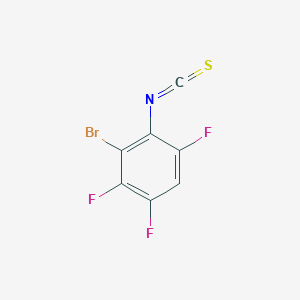
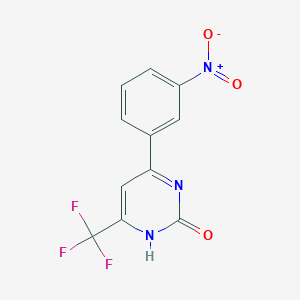
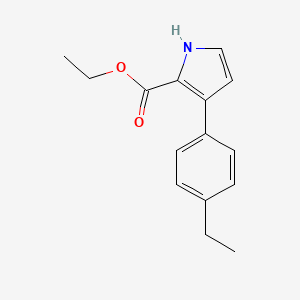
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

